N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]-2-piperidin-1-ylacetamide;dihydrochloride
Description
N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]-2-piperidin-1-ylacetamide;dihydrochloride is a complex organic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with a pyrrole ring, and a piperidine moiety attached via an acetamide linkage. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.
Properties
IUPAC Name |
N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]-2-piperidin-1-ylacetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O.2ClH/c1-18-8-7-9-19(16-18)29-15-12-21-24(20-10-3-4-11-22(20)26-25(21)29)27-23(30)17-28-13-5-2-6-14-28;;/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3,(H,26,27,30);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAOZAXPMDEJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC3=C(C4=CC=CC=C4N=C32)NC(=O)CN5CCCCC5.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]-2-piperidin-1-ylacetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, which can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds. The pyrrole ring is then fused to the quinoline core through additional cyclization steps. The final step involves the attachment of the piperidine moiety via an acetamide linkage, which can be achieved using acylation reactions with reagents such as acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]-2-piperidin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide
- 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]acetamide
Uniqueness
N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]-2-piperidin-1-ylacetamide is unique due to its specific structural features, such as the presence of a piperidine moiety and the acetamide linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
